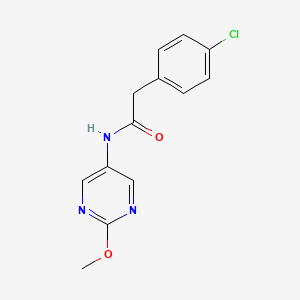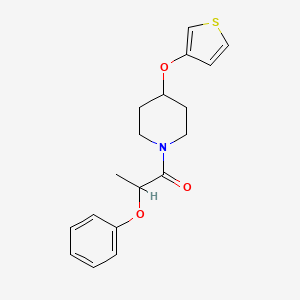
2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic peptide used for the treatment of sexual dysfunction and low libido in both men and women. It belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines . These are compounds containing a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety .
Synthesis Analysis
The synthesis of such compounds involves the use of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis process also involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of the compound is C18H21NO3S. It has a molecular weight of 331.43. The structure includes a piperidine moiety, which is an organic heterocyclic amine .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Research has indicated a broad interest in the synthesis and pharmacological exploration of piperidine derivatives, including those related to "2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one". For instance, Vardanyan (2018) discusses the synthesis methods and pharmacological properties of various piperidine derivatives, highlighting their significance in the development of therapeutic agents. The study encompasses a range of compounds, including trihexyphenidyl and biperiden, which share structural similarities with the target compound, underscoring the importance of piperidine derivatives in medicinal chemistry (Vardanyan, 2018).
Biological Activities
Further investigation into the biological activities of compounds structurally related to "2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one" reveals promising applications. For example, research by Kiran Kumar et al. (2004) on the synthesis of rigid analogues of SSRIs and their antidepressant activity showcases the potential therapeutic benefits of these compounds. The study found that certain derivatives exhibited fluoxetine-like antireserpine and anorexigenic activity, indicating their potential use in treating depression (Kiran Kumar et al., 2004).
Structural Analyses
Structural analyses of related compounds provide valuable insights into their conformational properties and potential interactions. Yamali et al. (2016) explored the synthesis and bioactivities of phenolic bis Mannich bases, highlighting their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This research indicates the utility of structural analysis in identifying compounds with potential anticancer properties (Yamali et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenoxy-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14(21-15-5-3-2-4-6-15)18(20)19-10-7-16(8-11-19)22-17-9-12-23-13-17/h2-6,9,12-14,16H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOUUWZEXAXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)

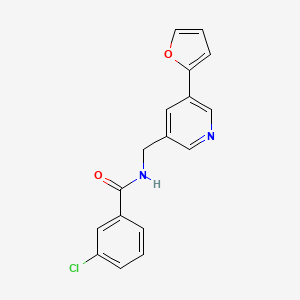
![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)
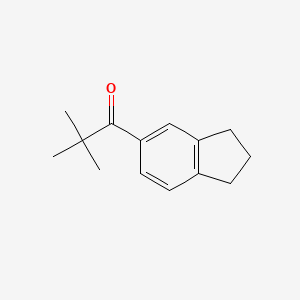

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)
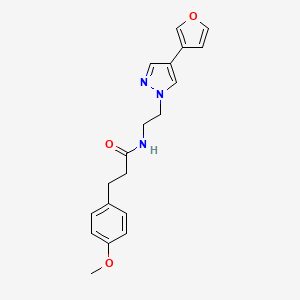
![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)
![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)
